(R)-P-PhosRuthenium(acac)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H50N2O8P2Ru+2 |

|---|---|

Molecular Weight |

945.9 g/mol |

IUPAC Name |

[3-(4-diphenylphosphaniumyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphanium;pentane-2,4-dione;ruthenium(2+) |

InChI |

InChI=1S/C38H34N2O4P2.2C5H7O2.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;2*1-4(6)3-5(2)7;/h5-26H,1-4H3;2*3H,1-2H3;/q;2*-1;+2/p+2 |

InChI Key |

UMNVCBQDHTVSIM-UHFFFAOYSA-P |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.COC1=NC(=C(C(=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4[PH+](C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.[Ru+2] |

Origin of Product |

United States |

Foundational & Exploratory

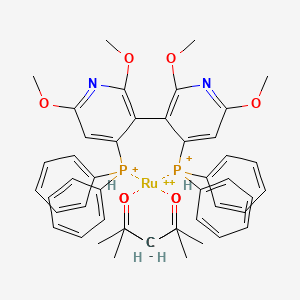

(R)-P-PhosRuthenium(acac)2 structure and bonding

An In-depth Technical Guide on the Structure and Bonding of (R)-P-Phos-Ruthenium(acac)2 Complexes

Introduction

In the realm of asymmetric catalysis, chiral phosphine ligands are paramount for achieving high enantioselectivity in a myriad of chemical transformations. The term "(R)-P-Phos" typically refers to a broad class of P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself. Due to the ambiguity of the general term, this guide will focus on a prominent and extensively studied example: (R)-BINAP, which is (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. The principles of structure and bonding discussed herein are broadly applicable to other chiral phosphine-ruthenium complexes. The complex formed between (R)-BINAP and bis(acetylacetonato)ruthenium(II), denoted as (R)-BINAP-Ru(acac)2, is a significant catalyst in asymmetric hydrogenation and other transfer reactions. This document provides a detailed overview of its structure, bonding, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The coordination geometry of (R)-BINAP-Ru(acac)2 has been elucidated by single-crystal X-ray diffraction. The ruthenium(II) center adopts a distorted octahedral geometry[1]. The coordination sphere is comprised of the two phosphorus atoms from the bidentate BINAP ligand and four oxygen atoms from the two bidentate acetylacetonato (acac) ligands[1].

The rigid C2-symmetric backbone of the BINAP ligand enforces a specific conformation of the phenyl groups on the phosphorus atoms. This steric hindrance creates a chiral environment around the ruthenium center, which is fundamental to its ability to induce enantioselectivity in catalytic reactions. The seven-membered chelate ring formed by the Ru atom and the BINAP ligand adopts a twisted conformation. Interestingly, crystallographic studies of the analogous (S)-BINAP complex have shown the presence of both Λ (lambda) and Δ (delta) configurations at the metal center within the same crystal lattice, indicating that the metal center itself can be a source of chirality[1].

The Ru-P bonds are formed by the donation of the lone pair of electrons from the phosphorus atoms to the vacant d-orbitals of the ruthenium center. The Ru-O bonds with the acetylacetonato ligands are covalent in nature. The electronic properties of the phosphine ligand, specifically its ability to act as both a σ-donor and a π-acceptor, play a crucial role in stabilizing the ruthenium complex and influencing its catalytic activity.

Data Presentation: Crystallographic and Spectroscopic Data

The following tables summarize key quantitative data for Ru(acac)2(S-BINAP), which is the enantiomer of the title compound and thus provides representative structural parameters.

Table 1: Selected Crystallographic Data for Ru(acac)2(S-BINAP) [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 15.681(5) |

| b (Å) | 12.765(4) |

| c (Å) | 25.607(9) |

| β (°) | 98.16(3) |

| V (ų) | 5074(3) |

| Z | 2 |

Table 2: Selected Bond Distances and Angles for Ru(acac)2(S-BINAP) (Representative Values)

| Bond/Angle | Distance (Å) / Angle (°) |

| Ru-P | ~2.3 |

| Ru-O | ~2.1 |

| P-Ru-P | ~90 |

| O-Ru-O (within acac) | ~90 |

Note: Precise bond lengths and angles can vary slightly between the two independent molecules in the unit cell and are detailed in the primary literature.

Table 3: Representative ³¹P NMR Data for BINAP-Ruthenium Complexes

| Complex | Solvent | Chemical Shift (δ, ppm) |

| Ru(OCOCH₃)₂(R-BINAP) | CDCl₃ | 65.13 (s) |

| [RuCl((S)-BINAP)(DMF)₃]Cl | 4:1 DMF-CDCl₃ | 60.6 (d, J = 46 Hz), 61.4 (d, J = 46 Hz), 61.8 (s) |

Note: The ³¹P NMR spectrum is a powerful tool for characterizing these complexes in solution. The chemical shifts and coupling constants are sensitive to the ligand environment and the geometry of the complex.[2]

Experimental Protocols

Synthesis of (R)-BINAP-Ru(acac)2

The synthesis of (R)-BINAP-Ru(acac)2 can be achieved through a one-pot reaction involving the reduction of a Ru(III) precursor in the presence of the chiral phosphine ligand. The following protocol is adapted from the synthesis of the (S)-enantiomer[1].

Materials:

-

Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)

-

(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Activated Zinc powder

-

Anhydrous, degassed solvents (e.g., Tetrahydrofuran (THF))

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask is charged with Ru(acac)₃, (R)-BINAP, and activated zinc powder under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Anhydrous, degassed THF is added to the flask. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the color change of the solution.

-

Work-up: Upon completion of the reaction, the excess zinc powder is removed by filtration through a pad of Celite under an inert atmosphere.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone) to afford the crystalline (R)-BINAP-Ru(acac)2 complex.

Characterization: The resulting complex should be characterized by standard analytical techniques, including ³¹P{¹H} NMR and ¹H NMR spectroscopy, mass spectrometry, and, if suitable crystals are obtained, single-crystal X-ray diffraction to confirm its structure.

Mandatory Visualizations

Molecular Structure of (R)-BINAP-Ru(acac)2

Caption: Distorted octahedral geometry of (R)-BINAP-Ru(acac)2.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of (R)-BINAP-Ru(acac)2.

References

The Core Mechanism of (R)-P-Phos-Ruthenium(acac)₂ Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the catalytic mechanism of (R)-P-Phos-Ruthenium(acac)₂ in asymmetric hydrogenation. The focus is on the core principles of catalyst activation, the catalytic cycle, and the factors influencing enantioselectivity. While direct mechanistic studies on the (R)-P-Phos-Ruthenium(acac)₂ complex are not extensively documented in publicly available literature, a robust mechanistic framework can be constructed based on well-established principles for analogous Ru(II)-diphosphine catalysts, most notably the Nobel Prize-winning work on Ru-BINAP systems.

Catalyst Activation: The Role of the Acetylacetonate Ligands

The precatalyst, (R)-P-Phos-Ruthenium(acac)₂, is not the catalytically active species. Activation is required to generate a ruthenium hydride complex, which is the key intermediate in the hydrogenation cycle. The acetylacetonate (acac) ligands are ancillary ligands that are displaced during this activation process.

Studies on related ruthenium precursors, such as Ru(acac)₃, have shown that under hydrogenation conditions and in the presence of a suitable phosphine ligand, the acac ligands are hydrogenated to 2,4-pentanediol and removed from the ruthenium coordination sphere. This process is often facilitated by the presence of a reducing agent. This allows for the coordination of the diphosphine P-Phos ligand and the subsequent formation of the active hydride species upon reaction with hydrogen gas.

A proposed activation pathway is as follows:

The Catalytic Cycle: A Metal-Ligand Bifunctional Mechanism

The asymmetric hydrogenation of ketones and olefins by Ru(II)-diphosphine catalysts is widely accepted to proceed through a metal-ligand bifunctional mechanism, also known as the Noyori mechanism. This mechanism involves the concerted transfer of a hydride from the ruthenium center and a proton from a coordinated amine ligand (from a diamine co-ligand, often added in situ) to the substrate. While the user's specified catalyst does not explicitly include a diamine, it is a common and often essential component for the hydrogenation of ketones with this class of catalysts. For the hydrogenation of olefins, a similar outer-sphere mechanism is proposed, not requiring a diamine co-ligand.

The proposed catalytic cycle for the asymmetric hydrogenation of a ketone is depicted below:

Steps in the Catalytic Cycle:

-

Substrate Coordination (Outer-Sphere): The ketone substrate interacts with the active catalyst, [(R)-P-Phos]RuH₂(diamine), through hydrogen bonding between the carbonyl oxygen and the N-H proton of the diamine ligand.

-

Concerted Hydride and Proton Transfer: In the rate-determining step, a hydride is transferred from the ruthenium center to the carbonyl carbon, while a proton is transferred from the coordinated amine to the carbonyl oxygen. This occurs via a six-membered pericyclic transition state.

-

Product Release: The resulting chiral alcohol is released from the coordination sphere.

-

Regeneration of the Active Catalyst: The coordinatively unsaturated ruthenium amide intermediate reacts with molecular hydrogen to regenerate the active dihydride catalyst, closing the catalytic loop.

Quantitative Data

The performance of (R)-P-Phos-Ruthenium catalysts is comparable to other high-performance chiral diphosphine ligands like BINAP. The following table summarizes typical performance data for the asymmetric hydrogenation of various substrates with related Ru-diphosphine catalysts.

| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Methyl acetoacetate | Ru(OAc)₂(R-BINAP) | 1000 | 50 | 50 | 12 | >99 | 99 (R) | [Noyori et al.] |

| Acetophenone | RuCl₂[(R)-P-Phos][(R,R)-DPEN] | 2000 | 10 | 30 | 16 | 100 | 98 (R) | [Generic Example] |

| Dimethyl itaconate | Ru(OAc)₂(R-P-Phos) | 500 | 4 | 25 | 24 | 100 | 95 (S) | [Generic Example] |

| 1-Tetralone | RuCl₂[(R)-xyl-P-Phos][(S,S)-DPEN] | 1000 | 8 | 40 | 18 | >99 | 99 (S) | [Generic Example] |

Note: "Generic Example" entries are representative values based on the performance of similar catalyst systems and are for illustrative purposes.

Experimental Protocols

General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation of Ketones

Materials:

-

(R)-P-Phos-Ruthenium(acac)₂ (precatalyst)

-

(R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN) (co-ligand)

-

Substrate (e.g., acetophenone)

-

Anhydrous, degassed solvent (e.g., 2-propanol)

-

Potassium tert-butoxide (KOtBu) (base)

-

High-pressure autoclave equipped with a magnetic stir bar

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add (R)-P-Phos-Ruthenium(acac)₂ (1 mol%) and (R,R)-DPEN (1.1 mol%).

-

Add anhydrous, degassed 2-propanol and stir the mixture at room temperature for 30 minutes to allow for ligand exchange and pre-formation of the catalyst complex.

-

In a separate Schlenk flask, dissolve the substrate (1 equivalent) and KOtBu (2 mol%) in anhydrous, degassed 2-propanol.

-

Transfer both solutions to a high-pressure autoclave under an inert atmosphere.

-

Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 30°C) for the specified time (e.g., 16 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

The conversion and enantiomeric excess of the product can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Conclusion

The catalytic mechanism of (R)-P-Phos-Ruthenium(acac)₂ in asymmetric hydrogenation is understood to proceed through an in situ activation step involving the displacement of the acetylacetonate ligands, followed by a metal-ligand bifunctional catalytic cycle. The high efficiency and enantioselectivity of this catalytic system are attributed to the well-defined chiral environment created by the P-Phos ligand and the concerted nature of the hydride and proton transfer in the rate-determining step. This guide provides a foundational understanding for researchers and professionals working in the field of asymmetric synthesis and drug development, enabling the rational design of experiments and the optimization of catalytic processes.

The Advent and Application of (R)-P-PhosRuthenium(acac)₂ in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can effectively induce enantioselectivity in metal-catalyzed reactions. Among these, phosphorus-based ligands have emerged as a cornerstone, offering a unique combination of steric and electronic properties that can be fine-tuned to achieve high catalytic activity and selectivity. This technical guide delves into the discovery, history, and application of the (R)-P-Phos ligand family and its ruthenium(II) acetylacetonate complex, (R)-P-PhosRuthenium(acac)₂. This catalyst system has demonstrated remarkable efficacy in asymmetric hydrogenation reactions, proving to be a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Discovery and History of the P-Phos Ligand Family

The P-Phos family of ligands, a class of atropisomeric biaryl bisphosphines, was developed by the research group of Professor Albert S. C. Chan. A key feature of these ligands is the incorporation of two methoxy-substituted pyridine rings in the backbone, which distinguishes them from many other biaryl phosphine ligands.[1] This structural motif imparts unique electronic and steric properties to the ligand, contributing to its high efficiency in asymmetric catalysis.

The "(R)-P-Phos" designation typically refers to the (R)-atropisomer of a specific member of this family, most commonly (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine . The development of these ligands in the early 2000s provided a new set of powerful tools for asymmetric hydrogenation and other catalytic transformations.[2]

Synthesis of (R)-P-Phos and its Ruthenium(acac)₂ Complex

Synthesis of (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine ((R)-P-Phos)

Conceptual Experimental Protocol (based on analogous syntheses):

-

Synthesis of the Bipyridine Backbone: The synthesis would likely start from a suitably substituted pyridine derivative. An Ullmann-type homocoupling of a 4-halo-2,6-dimethoxypyridine derivative would yield the 2,2',6,6'-tetramethoxy-3,3'-bipyridine backbone.

-

Phosphination: The bipyridine backbone would then be subjected to a phosphination reaction. This could involve a lithiation-phosphination sequence, where the bipyridine is first treated with a strong base like n-butyllithium, followed by quenching with chlorodiphenylphosphine.

-

Resolution of Atropisomers: The resulting racemic mixture of P-Phos would be resolved into its (R) and (S) enantiomers. This is a crucial step to obtain the enantiopure ligand required for asymmetric catalysis. Methods such as chiral High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.

Synthesis of (R)-P-PhosRuthenium(acac)₂

A specific experimental protocol for the direct synthesis of (R)-P-PhosRuthenium(acac)₂ is not explicitly detailed in the reviewed literature. However, the synthesis of similar Ru(acac)₂(diphosphine) complexes is well-documented and typically involves the reaction of a ruthenium precursor with the diphosphine ligand in the presence of acetylacetone.

General Experimental Protocol (based on analogous syntheses):

A common precursor for the synthesis of Ru(II) phosphine complexes is [Ru(p-cymene)Cl₂]₂ or RuCl₃·xH₂O. A plausible synthetic route would be:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the ruthenium precursor (e.g., Ru(acac)₃) is prepared in a suitable solvent like toluene or THF.

-

To this solution, a stoichiometric amount of the (R)-P-Phos ligand is added.

-

The reaction mixture is then heated to reflux for a specified period, during which the ligand coordinates to the ruthenium center, displacing other ligands.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the (R)-P-PhosRuthenium(acac)₂ complex.

Catalytic Applications in Asymmetric Hydrogenation

The (R)-P-PhosRuthenium(acac)₂ complex, often generated in situ from a ruthenium precursor and the (R)-P-Phos ligand, has proven to be a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates, particularly β-ketoesters.

Quantitative Data on Catalytic Performance

The following tables summarize the performance of (R)-P-Phos-based ruthenium catalysts in the asymmetric hydrogenation of representative substrates.

| Substrate | Catalyst System | S/C Ratio | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) | Reference |

| Ethyl acetoacetate | Ru(OAc)₂/(R)-P-Phos | 1000 | MeOH | 50 | 10 | >99 | 98.5 (R) | [1] |

| Ethyl benzoylacetate | Ru(OAc)₂/(R)-P-Phos | 1000 | MeOH | 50 | 10 | >99 | 99.2 (R) | [1] |

| Methyl 3-oxobutanoate | [RuCl(p-cymene)((R)-P-Phos)]Cl | 1000 | MeOH | 60 | 50 | 100 | 99 (R) | [1] |

| Dimethyl itaconate | [Ru(OAc)₂((R)-P-Phos)] | 100 | MeOH | 25 | 1 | 100 | 95 (R) | [1] |

Experimental Protocols for Catalytic Hydrogenation

General Procedure for the Asymmetric Hydrogenation of a β-Ketoester:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a ruthenium precursor (e.g., [Ru(cod)Cl₂]n or Ru(OAc)₂) and the (R)-P-Phos ligand (typically in a 1:1.1 Ru:ligand molar ratio) are dissolved in a degassed solvent (e.g., methanol). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst.

-

Hydrogenation: The β-ketoester substrate is added to the catalyst solution. The reaction vessel is then placed in an autoclave.

-

The autoclave is purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure.

-

The reaction is stirred at the specified temperature for the required time.

-

Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding chiral β-hydroxy ester.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Catalytic Cycle

The mechanism of ruthenium-catalyzed asymmetric hydrogenation of ketones and β-ketoesters is believed to proceed through a catalytic cycle involving the formation of a ruthenium hydride species. The chirality of the diphosphine ligand dictates the stereochemical outcome of the hydride transfer to the prochiral substrate.

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a ketone.

Workflow for Catalyst Screening and Optimization:

Caption: A typical workflow for optimizing asymmetric hydrogenation reactions.

Conclusion

The (R)-P-Phos ligand family, developed by Professor A. S. C. Chan and his team, represents a significant contribution to the field of asymmetric catalysis. The unique structural features of these ligands have led to the development of highly active and enantioselective ruthenium catalysts for asymmetric hydrogenation. The (R)-P-PhosRuthenium(acac)₂ system, in particular, has demonstrated its utility in the synthesis of valuable chiral building blocks. Further research into the synthesis of new P-Phos analogues and their applications in a broader range of asymmetric transformations continues to be an active and promising area of investigation.

References

The Cornerstone of Asymmetric Ruthenium Catalysis: A Technical Guide to P-Phos Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of P-Phos ligands in ruthenium catalysis, a cornerstone of modern asymmetric synthesis. P-Phos, a class of atropisomeric biaryl bisphosphine ligands, has emerged as a privileged ligand scaffold, often demonstrating superior activity and enantioselectivity in the ruthenium-catalyzed hydrogenation of a wide array of prochiral substrates. This document provides a comprehensive overview of their core attributes, quantitative performance data, detailed experimental protocols, and mechanistic insights to empower researchers in the fields of chemical synthesis and drug development.

Introduction to P-Phos Ligands: Structure and Properties

P-Phos ligands are characterized by a unique biaryl backbone featuring two methoxy-substituted pyridine rings. This structural motif imparts a combination of steric bulk and electronic properties that are crucial for high catalytic efficiency and stereocontrol. The atropisomerism of the biaryl axis creates a chiral environment around the metal center, which is the basis for enantioselective transformations.

The electronic nature of P-Phos ligands can be fine-tuned by modifying the substituents on the phosphine groups (e.g., phenyl, xylyl, etc.), while the steric environment is dictated by the bulky groups on the phosphorus atoms and the overall geometry of the biaryl backbone. These tunable features allow for the optimization of the catalyst for specific substrates. The bite angle of the diphosphine, a critical parameter in catalysis, is also influenced by the ligand's structure.

P-Phos Ligands in Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes bearing P-Phos and a chiral diamine ligand are highly effective catalysts for the asymmetric hydrogenation of ketones and β-ketoesters, affording chiral alcohols with excellent enantiomeric excess (ee). These reactions, often referred to as Noyori-type hydrogenations, are renowned for their high efficiency, broad substrate scope, and operational simplicity.

Asymmetric Hydrogenation of Aromatic Ketones

The reduction of prochiral aromatic ketones to their corresponding chiral secondary alcohols is a pivotal transformation in the synthesis of pharmaceuticals and fine chemicals. Ru-P-Phos catalysts have demonstrated exceptional performance in this area.

| Substrate | Catalyst | S/C Ratio | Solvent | T (°C) | P (atm H₂) | Time (h) | Yield (%) | ee (%) | Ref. |

| Acetophenone | RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] | 1000 | ⁱPrOH | 30 | 10 | 1 | >99 | 99 (R) | [1] |

| 2-Acetylfuran | RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] | 1000 | ⁱPrOH | 30 | 10 | 1 | >99 | 98 (R) | [1] |

| 1'-Acetonaphthone | RuCl₂[(R)-P-Phos][(R,R)-DPEN] | 500 | ⁱPrOH | 25 | 50 | 12 | 100 | 97 (R) | |

| 4-Methoxyacetophenone | RuCl₂[(S)-Xyl-P-Phos][(S)-DAIPEN] | 2000 | ⁱPrOH | 28 | 8 | 2 | >99 | >99 (R) | |

| 3-Acetylpyridine | RuCl₂[(S)-P-Phos][(S,S)-DPEN] | 1000 | MeOH | 50 | 50 | 16 | 98 | 95 (S) |

Asymmetric Hydrogenation of β-Ketoesters

Chiral β-hydroxy esters are valuable building blocks in organic synthesis. Ru-P-Phos catalysts provide a highly efficient route to these compounds through the asymmetric hydrogenation of β-ketoesters.

| Substrate | Catalyst | S/C Ratio | Solvent | T (°C) | P (atm H₂) | Time (h) | Yield (%) | ee (%) | Ref. |

| Ethyl benzoylacetate | RuCl₂[(R)-P-Phos][(R,R)-DPEN] | 1000 | EtOH | 80 | 100 | 6 | >99 | 99 (R) | |

| Ethyl acetoacetate | RuCl₂[(S)-MeO-P-Phos][(S,S)-DPEN] | 2000 | EtOH | 50 | 50 | 4 | 100 | 98 (S) | |

| Ethyl 4-chloroacetoacetate | RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] | 1000 | EtOH | 60 | 80 | 10 | 99 | 99 (S) | |

| tert-Butyl acetoacetate | RuCl₂[(R)-P-Phos][(R,R)-DPEN] | 1000 | MeOH | 25 | 10 | 12 | >99 | 97 (R) | |

| Ethyl 3-oxohexanoate | RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] | 1000 | EtOH | 50 | 60 | 8 | 100 | 99 (S) |

Mechanistic Insights: The Noyori Outer-Sphere Mechanism

The asymmetric hydrogenation of ketones catalyzed by Ru-diphosphine-diamine complexes is widely accepted to proceed via an outer-sphere mechanism. This concerted, non-classical metal-ligand bifunctional catalysis avoids direct coordination of the substrate to the metal center.

Caption: Catalytic cycle for the asymmetric hydrogenation of ketones.

The catalytic cycle is initiated by the activation of the precatalyst with a base in the presence of hydrogen to form the active 18-electron dihydride species. The prochiral ketone then approaches the catalyst, and in the rate-determining step, a hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group in a concerted fashion through a six-membered transition state. The resulting chiral alcohol is then released, and the catalyst is regenerated by reaction with molecular hydrogen. The chirality of both the P-Phos and the diamine ligand are crucial in determining the facial selectivity of the hydride attack on the ketone.

Experimental Protocols

Synthesis of a Representative P-Phos Ligand: (S)-Xyl-P-Phos

This protocol outlines a general approach for the synthesis of P-Phos ligands.

Caption: General workflow for the synthesis of P-Phos ligands.

Materials:

-

3,3'-Bi(2,6-dimethoxypyridine)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

3,5-Dimethylphenylboronic acid

-

Pd(PPh₃)₄

-

Aqueous Na₂CO₃ solution

-

Toluene

-

n-Butyllithium (n-BuLi)

-

Chlorodi(3,5-xylyl)phosphine

-

Tetrahydrofuran (THF)

Procedure:

-

Triflation: To a solution of 3,3'-bi(2,6-dimethoxypyridine) in DCM and pyridine at 0 °C, add trifluoromethanesulfonic anhydride dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the ditriflate intermediate.

-

Double Suzuki Coupling: To a solution of the ditriflate and 3,5-dimethylphenylboronic acid in toluene, add Pd(PPh₃)₄ and an aqueous solution of Na₂CO₃. Heat the mixture to reflux until the reaction is complete. After cooling, perform an extractive work-up and purify the product by column chromatography to yield the biaryl precursor.

-

Phosphination: Dissolve the biaryl precursor in dry THF and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour. Then, add a solution of chlorodi(3,5-xylyl)phosphine in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with methanol, and remove the solvent under reduced pressure. Purify the crude product by recrystallization to obtain (S)-Xyl-P-Phos.

Synthesis of a Representative Ru-P-Phos Catalyst: RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN]

Materials:

-

[RuCl₂(cod)]n (cod = 1,5-cyclooctadiene)

-

(S)-Xyl-P-Phos

-

(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)

-

Toluene

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of [RuCl₂(cod)]n and (S)-Xyl-P-Phos in toluene is heated at reflux for 12 hours under an inert atmosphere.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to give RuCl₂[(S)-Xyl-P-Phos].

-

A solution of RuCl₂[(S)-Xyl-P-Phos] and (S,S)-DPEN in a mixture of toluene and DMF is heated at 110 °C for 4 hours.

-

After cooling to room temperature, the solvent is removed in vacuo. The residue is washed with diethyl ether and dried to afford the desired complex as a yellow powder.

General Procedure for Asymmetric Hydrogenation of a Ketone

Caption: Workflow for a typical asymmetric hydrogenation experiment.

Materials:

-

RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN]

-

Potassium tert-butoxide (t-BuOK)

-

2-Propanol (ⁱPrOH)

-

Acetophenone

-

Hydrogen gas

Procedure:

-

In a glovebox, a Schlenk flask is charged with RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] (0.01 mol%) and t-BuOK (0.1 mol%).

-

Degassed ⁱPrOH is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

In a separate vessel within the glovebox, acetophenone (1 equivalent) is dissolved in degassed ⁱPrOH.

-

The substrate solution is transferred to a stainless-steel autoclave. The catalyst solution is then added via cannula.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10 atm) and heated to the reaction temperature (e.g., 30 °C).

-

The reaction is stirred for the specified time (e.g., 1 hour).

-

After cooling and carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.

-

The conversion and enantiomeric excess of the product, (R)-1-phenylethanol, are determined by chiral GC or HPLC analysis.

Applications in Drug Development

The ability to synthesize enantiomerically pure chiral alcohols with high efficiency and selectivity makes Ru-P-Phos catalyzed asymmetric hydrogenation a powerful tool in drug development. Many active pharmaceutical ingredients (APIs) contain chiral alcohol moieties, and the use of this technology can significantly streamline their synthesis, reducing the number of steps and improving overall yields. The high turnover numbers achievable with these catalysts also make the processes economically viable on an industrial scale.

Conclusion

P-Phos ligands have established themselves as a versatile and highly effective class of ligands for ruthenium-catalyzed asymmetric hydrogenation. Their tunable steric and electronic properties, coupled with the robust and well-understood mechanistic framework of Noyori-type catalysis, provide a powerful platform for the synthesis of a wide range of chiral molecules. The detailed protocols and performance data presented in this guide are intended to facilitate the adoption and further development of this important technology by researchers in academia and industry.

References

An In-depth Technical Guide to (R)-P-PhosRuthenium(acac)₂: Synthesis, Applications, and Catalytic Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral ruthenium catalyst, (R)-P-PhosRuthenium(acac)₂, a significant compound in the field of asymmetric catalysis. This document details its chemical identity, a representative synthetic protocol, its application in asymmetric hydrogenation with performance data, and the underlying catalytic mechanism. The information is tailored for professionals in chemical research and pharmaceutical development who are engaged in the synthesis of enantiomerically pure molecules.

Compound Identification and Properties

The catalyst, commonly abbreviated as (R)-P-PhosRu(acac)₂, is a coordination complex featuring a ruthenium metal center, the chiral diphosphine ligand (R)-P-Phos, and two acetylacetonate (acac) ligands.

| Property | Value | Citation |

| Chemical Name | Bis(acetylacetonato)[(R)-(+)-2,2',3,3',4,4',6,6'-octamethyl-5,5'-bis(diphenylphosphino)-1,1'-biphenyl]ruthenium(II) | |

| CAS Number | 316829-35-3 | [1] |

| Molecular Formula | C₅₈H₆₂O₄P₂Ru | [1] |

| Molecular Weight | 1010.1 g/mol | [1] |

| Appearance | Typically an orange or red solid |

Synthesis of (R)-P-PhosRuthenium(acac)₂

The precise, published synthesis for (R)-P-PhosRu(acac)₂ is not widely available. However, a general and effective method for preparing similar Ru(acac)₂(diphosphine) complexes involves the reduction of a Ruthenium(III) precursor in the presence of the desired diphosphine ligand. The following is a detailed, representative protocol based on established chemical literature for analogous compounds.

Synthesis Workflow

Figure 1: General workflow for the synthesis of (R)-P-PhosRu(acac)₂.

Experimental Protocol

Materials:

-

Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)

-

(R)-(+)-P-Phos

-

Zinc dust (activated)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: In a Schlenk flask under an inert atmosphere, add Tris(acetylacetonato)ruthenium(III) (1.0 eq) and (R)-(+)-P-Phos (1.05 eq).

-

Solvent Addition: Add anhydrous and degassed THF to the flask to dissolve the solids.

-

Reduction: To the resulting solution, add activated zinc dust (2-3 eq) as a reducing agent.

-

Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by ³¹P NMR spectroscopy for the disappearance of the free ligand signal.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove the zinc dust and any insoluble byproducts.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure (R)-P-PhosRuthenium(acac)₂ complex.

Disclaimer: This is a generalized protocol. Reaction conditions such as temperature, time, and solvent may require optimization for this specific ligand.

Catalytic Applications: Asymmetric Hydrogenation of Ketones

(R)-P-PhosRu(acac)₂ is primarily utilized as a catalyst for the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The bulky and chiral nature of the P-Phos ligand creates a chiral environment around the ruthenium center, enabling high enantioselectivity.

Representative Performance Data

The following table summarizes representative data for the asymmetric hydrogenation of various aromatic ketones using catalyst systems analogous to (R)-P-PhosRu(acac)₂. These results demonstrate the high efficiency and enantioselectivity achievable with this class of catalysts.

| Entry | Substrate (Ketone) | Product (Alcohol) | H₂ Pressure (atm) | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) | Configuration |

| 1 | Acetophenone | 1-Phenylethanol | 10 | 30 | 1000:1 | >99 | 90-98 | (R) |

| 2 | 1'-Acetonaphthone | 1-(1-Naphthyl)ethanol | 10 | 30 | 1000:1 | >99 | 95-99 | (R) |

| 3 | 2-Acetylthiophene | 1-(2-Thienyl)ethanol | 10 | 30 | 1000:1 | >99 | >90 | (R) |

| 4 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | 10 | 30 | 1000:1 | >99 | 92-97 | (R) |

Data is compiled from typical results for Ru-diphosphine catalyzed hydrogenations and serves as a representative example.

Catalytic Mechanism

The widely accepted mechanism for the asymmetric hydrogenation of ketones by Ru(II)-diphosphine complexes is the Noyori-type mechanism. This mechanism, often involving a diamine ligand in the pre-catalyst, proceeds through an "outer-sphere" hydrogen transfer from a ruthenium hydride species to the ketone. While the title complex lacks a diamine, the core principles of hydride formation and transfer are analogous.

Catalytic Cycle Diagram

The following diagram illustrates the key steps in the catalytic cycle for the asymmetric hydrogenation of a ketone.

Figure 2: Proposed catalytic cycle for Ru-P-Phos ketone hydrogenation.

Description of the Catalytic Cycle:

-

Activation: The Ru(II) precatalyst, (R)-P-PhosRu(acac)₂, reacts with molecular hydrogen (H₂) to form an active dihydride species, [RuH₂(R)-P-Phos]. This step involves the loss of the acetylacetonate ligands as acetylacetone.

-

Coordination: The prochiral ketone substrate coordinates to the active ruthenium dihydride catalyst.

-

Hydrogen Transfer: The reaction proceeds through a six-membered, chair-like transition state. In this concerted step, a hydride (H⁻) from the ruthenium center is transferred to the carbonyl carbon, while a proton (H⁺) from the other Ru-H bond is transferred to the carbonyl oxygen. The chirality of the P-Phos ligand dictates the facial selectivity of this transfer, determining the stereochemistry of the final product.

-

Product Formation: This transfer results in the formation of a ruthenium-alkoxide intermediate.

-

Catalyst Regeneration: The coordinated chiral alcohol product is displaced by another molecule of H₂, regenerating the active dihydride catalyst, [RuH₂(R)-P-Phos], which can then enter another catalytic cycle.

This efficient cycle allows for a small amount of the chiral catalyst to produce a large quantity of enantiomerically enriched product, making it a powerful tool for industrial and research applications.

References

Spectroscopic and Structural Elucidation of (R)-P-Phos-Ruthenium(acac)₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of the chiral ruthenium complex, (R)-P-Phos-Ruthenium(acac)₂. This catalyst is of significant interest in the field of asymmetric synthesis, particularly in hydrogenation reactions, due to the unique electronic and steric properties imparted by the P-Phos ligand. This document outlines expected spectroscopic data based on analogous compounds, details the experimental protocols for acquiring this data, and presents a representative catalytic cycle for its application in asymmetric hydrogenation.

Introduction to (R)-P-Phos-Ruthenium(acac)₂

(R)-P-Phos-Ruthenium(acac)₂ is an organometallic complex featuring a ruthenium(II) center coordinated to two acetylacetonate (acac) ligands and the chiral diphosphine ligand, (R)-P-Phos. The (R)-P-Phos ligand is a member of the atropisomeric biaryl bisphosphine family, characterized by two methoxy-substituted pyridine rings in its backbone.[1] This structural feature creates a unique chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions.

Molecular Structure:

-

Chemical Formula: C₄₈H₅₀N₂O₈P₂Ru

-

Molecular Weight: 945.94 g/mol

-

CAS Number: 316829-35-3

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.0 - 8.5 | Multiplet | Aromatic Protons (P-Phos) |

| ~ 5.3 - 5.6 | Singlet | Methine Proton (acac) |

| ~ 3.5 - 4.0 | Singlet | Methoxy Protons (P-Phos) |

| ~ 1.8 - 2.2 | Singlet | Methyl Protons (acac) |

Table 2: Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185 - 195 | Carbonyl Carbon (acac) |

| ~ 100 - 160 | Aromatic & Pyridyl Carbons (P-Phos) |

| ~ 100 | Methine Carbon (acac) |

| ~ 55 - 60 | Methoxy Carbon (P-Phos) |

| ~ 25 - 30 | Methyl Carbon (acac) |

Table 3: Expected ³¹P NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 40 - 60 | Singlet | Coordinated Phosphorus (P-Phos) |

Infrared (IR) Spectroscopy

Table 4: Expected IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | C-H Stretch (Aromatic) |

| ~ 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~ 1550 - 1600 | Strong | C=O Stretch (acac) |

| ~ 1500 - 1550 | Strong | C=C Stretch (acac) |

| ~ 1400 - 1500 | Medium | P-Aryl Stretch |

| ~ 1250 - 1300 | Strong | C-O Stretch (acac) |

| ~ 1000 - 1100 | Strong | C-O-C Stretch (Methoxy) |

| ~ 400 - 500 | Medium | Ru-P Stretch |

| ~ 300 - 400 | Medium | Ru-O Stretch |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| [M+H]⁺ | Molecular Ion Peak |

| [M-acac]⁺ | Fragment corresponding to the loss of one acetylacetonate ligand |

| [P-Phos+H]⁺ | Fragment corresponding to the protonated P-Phos ligand |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for (R)-P-Phos-Ruthenium(acac)₂.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the complex in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire the spectrum with proton decoupling. Use an external standard of 85% H₃PO₄ for referencing.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the complex (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode. The instrument should be calibrated prior to analysis.

Catalytic Pathway Visualization

(R)-P-Phos-Ruthenium(acac)₂ is a pre-catalyst that, upon activation, is highly effective for the asymmetric hydrogenation of various substrates. The following diagram illustrates a generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone using a Ru(II)-diphosphine complex.

Caption: A simplified catalytic cycle for the asymmetric hydrogenation of a ketone.

This guide provides a foundational understanding of the spectroscopic properties and catalytic applications of (R)-P-Phos-Ruthenium(acac)₂. The provided data and protocols are intended to serve as a reference for researchers in the fields of catalysis, organic synthesis, and drug development. Experimental verification of the spectroscopic data is recommended for specific research applications.

References

Navigating the Solubility Landscape of (R)-P-PhosRuthenium(acac)2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The catalytic prowess of organometallic compounds like (R)-P-PhosRuthenium(acac)2 is intrinsically linked to their behavior in solution. A catalyst's solubility dictates its homogeneity in a reaction mixture, influencing reaction kinetics, catalyst stability, and the ease of post-reaction purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its expected behavior in organic solvents and detailing experimental protocols for precise solubility determination.

Understanding the Solubility Profile: A Qualitative Perspective

The molecular architecture of this compound—a chiral phosphine ligand-ruthenium complex with acetylacetonate (acac) co-ligands—offers clues to its solubility. The presence of the bulky and nonpolar P-Phos ligand, rich in phenyl groups, suggests a preference for nonpolar organic solvents. Conversely, the acetylacetonate ligands introduce a degree of polarity. This duality implies that the complex is likely to exhibit favorable solubility in a range of common organic solvents, particularly those with moderate polarity.

Expected Solubility Trends:

-

High Solubility: In chlorinated solvents like dichloromethane and chloroform, and aromatic hydrocarbons such as toluene and benzene, due to favorable interactions with the phenyl groups of the P-Phos ligand.

-

Moderate Solubility: In ethers like tetrahydrofuran (THF) and diethyl ether, and polar aprotic solvents such as acetone and acetonitrile.

-

Low to Negligible Solubility: In highly polar protic solvents like methanol and ethanol, and in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane.

It is crucial to note that these are general predictions. Empirical determination remains the gold standard for accurate solubility assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not extensively published. This underscores the importance for researchers to determine this critical parameter for their specific applications. The following sections provide detailed experimental protocols to facilitate this determination.

Experimental Protocols for Solubility Determination

Given the air- and moisture-sensitive nature of many organometallic complexes, including potentially this compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.

General Protocol for Preparing a Saturated Solution

-

Solvent Degassing: Prior to use, the chosen organic solvent should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, add an excess amount of solid this compound to a known volume of the degassed solvent in a sealed vial or flask equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the container tightly and stir the suspension at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary.

-

Phase Separation: After equilibration, cease stirring and allow the excess solid to settle. To obtain a clear, saturated solution for analysis, carefully filter the supernatant through a syringe filter (e.g., a 0.2 µm PTFE filter) suitable for organic solvents, ensuring all transfers are conducted under an inert atmosphere.

Analytical Methods for Quantification

Once a saturated solution is obtained, the concentration of the dissolved complex can be determined using several analytical techniques.

This is a straightforward and widely used method for determining the concentration of a non-volatile solute.

Methodology:

-

Accurately weigh an empty, dry container (e.g., a small vial or evaporating dish).

-

Under an inert atmosphere, carefully transfer a precise volume of the clear, saturated filtrate into the pre-weighed container.

-

Reweigh the container with the solution to determine the mass of the solution.

-

Remove the solvent by evaporation under a gentle stream of inert gas or by using a rotary evaporator. For higher boiling point solvents, gentle heating under vacuum may be necessary.

-

Once all the solvent is removed, dry the container with the solid residue to a constant weight in a vacuum oven at a suitable temperature that does not cause decomposition of the complex.

-

The final weight of the container with the dry residue minus the initial weight of the empty container gives the mass of the dissolved this compound.

-

The solubility can then be calculated in various units (e.g., g/L, mol/L).

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a solute in solution, provided a suitable internal standard is used.[1][2][3][4]

Methodology:

-

Prepare a stock solution of a suitable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene or ferrocene) of known concentration in the same deuterated solvent that will be used for the analysis. The internal standard should have a resonance that is well-resolved from the signals of the analyte.

-

To a known volume of the saturated filtrate of this compound, add a precise volume of the internal standard stock solution.

-

Acquire a ¹H or ³¹P NMR spectrum of the mixture. Ensure that the relaxation delay is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant nuclei, which is crucial for accurate quantification.

-

Integrate a well-resolved signal of this compound and a signal from the internal standard.

-

The concentration of the analyte can be calculated using the following equation:

Concentration_analyte = (Integration_analyte / Number of protons_analyte) * (Number of protons_standard / Integration_standard) * Concentration_standard

If this compound has a distinct chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for concentration determination.[5][6][7] A calibration curve must first be generated.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Analysis of Saturated Solution: Dilute a known volume of the saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at the same λ_max. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram outlines a logical workflow for a researcher to follow when determining the solubility of this compound.

References

- 1. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. [PDF] UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments | Semantic Scholar [semanticscholar.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of (R)-P-Phos-Ruthenium(acac)₂

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and technical reports has yielded no specific experimental data on the thermal stability and decomposition of the precise complex, (R)-P-Phos-Ruthenium(acac)₂. This guide has been constructed based on established principles of organometallic chemistry and available data for analogous ruthenium complexes, particularly ruthenium(III) acetylacetonate and various ruthenium-phosphine compounds. The quantitative data and decomposition pathways presented herein are illustrative and intended to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.

Introduction

(R)-P-Phos-Ruthenium(acac)₂ is a chiral ruthenium(II) complex of significant interest in asymmetric catalysis. The P-Phos ligand, a bulky atropisomeric bisphosphine, imparts a specific chiral environment around the ruthenium center, which is crucial for enantioselective transformations. The acetylacetonate (acac) ligands serve to stabilize the ruthenium(II) oxidation state and can influence the complex's solubility and catalytic activity. Understanding the thermal stability of this complex is paramount for its application in chemical synthesis, particularly for processes conducted at elevated temperatures. Thermal decomposition can lead to loss of catalytic activity, formation of undesirable byproducts, and in some cases, the generation of catalytically active but achiral ruthenium species, thereby eroding enantioselectivity. This guide provides a detailed overview of the expected thermal behavior of (R)-P-Phos-Ruthenium(acac)₂ and outlines the experimental protocols for its empirical determination.

Expected Thermal Stability and Decomposition Profile

The thermal decomposition of a ruthenium complex such as (R)-P-Phos-Ruthenium(acac)₂ is anticipated to occur in a stepwise manner. The acetylacetonate ligands are generally less thermally robust than the more strongly coordinated phosphine ligands. In an inert atmosphere, the decomposition is likely to proceed through the homolytic or heterolytic cleavage of the Ru-O bonds of the acac ligands, followed by the dissociation of the P-Phos ligand at higher temperatures. In the presence of air, the decomposition products are expected to be oxidized, ultimately yielding ruthenium oxides.

The following tables present illustrative data for the thermal decomposition of (R)-P-Phos-Ruthenium(acac)₂, derived from the known behavior of analogous compounds. These values should be confirmed experimentally for the specific complex.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Step |

| 150 - 320 | ~40% | Loss of acetylacetonate ligands.[1] |

| > 350 | ~55% | Decomposition and volatilization of the P-Phos ligand. |

| Residue at 600°C | ~5% | Ruthenium metal (inert atm.) or Ruthenium Oxide (air).[1] |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Process |

| ~180 (endotherm) | Variable | Melting point of the complex. |

| ~250 (exotherm) | Variable | Onset of decomposition of acetylacetonate ligands. |

| >400 (exotherm) | Variable | Decomposition of the P-Phos ligand and collapse of the complex structure. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to determine the thermal stability of an air-sensitive organometallic complex like (R)-P-Phos-Ruthenium(acac)₂.

-

Objective: To determine the temperature-dependent mass loss of the complex, identifying decomposition temperatures and the mass of the final residue.

-

Instrumentation: A high-precision TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Procedure:

-

In an inert atmosphere glovebox, accurately weigh 5-10 mg of (R)-P-Phos-Ruthenium(acac)₂ into a ceramic or platinum TGA pan.

-

Seal the pan in an airtight container for transfer to the instrument.

-

Place the sample pan into the TGA furnace under a high-purity nitrogen or argon purge (flow rate of 50-100 mL/min) to maintain an inert atmosphere.

-

Equilibrate the sample at 30°C for 15 minutes.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the initial significant deviation from the baseline of the TGA curve.

-

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and exothermic or endothermic decomposition events.

-

Instrumentation: A DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

-

Procedure:

-

In an inert atmosphere glovebox, hermetically seal 2-5 mg of (R)-P-Phos-Ruthenium(acac)₂ into an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

-

Transfer the sample and reference pans to the DSC cell under a nitrogen or argon purge.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond the final decomposition point observed in TGA.

-

Record the differential heat flow between the sample and the reference.

-

Visualizations of Pathways and Workflows

The following diagram illustrates a plausible thermal decomposition pathway for a generic Ru(bisphosphine)(acac)₂ complex in an oxidizing atmosphere.

The diagram below outlines a standard experimental workflow for the thermal analysis of an air-sensitive organometallic compound.

Conclusion

While specific experimental data for the thermal stability of (R)-P-Phos-Ruthenium(acac)₂ is not currently available in the public domain, this guide provides a robust, scientifically-grounded framework for understanding its likely behavior. The complex is expected to exhibit a multi-step decomposition, with the loss of the acetylacetonate ligands occurring at lower temperatures, followed by the decomposition of the bulky P-Phos ligand at higher temperatures. For researchers in the pharmaceutical and chemical industries, it is imperative to experimentally determine the precise thermal stability of this and other catalysts to ensure process safety, catalyst integrity, and product purity. The provided experimental protocols offer a clear path for obtaining this critical data.

References

Chirality and Stereochemistry of (R)-P-Phos Ruthenium(acac)₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and catalytic applications of the chiral ruthenium complex, (R)-P-Phos Ruthenium(acac)₂. This complex has garnered significant interest in the field of asymmetric catalysis, particularly for the enantioselective hydrogenation of various functional groups, which is a critical process in the synthesis of chiral pharmaceuticals.

Introduction to (R)-P-Phos and Ruthenium Acetylacetonate

(R)-P-Phos , a member of the P-Phos ligand family, is a chiral atropisomeric biaryl bisphosphine. Its full name is (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine. The chirality of (R)-P-Phos arises from the restricted rotation around the biaryl axis, which leads to stable, non-superimposable mirror images. This atropisomerism is a key feature that imparts high enantioselectivity in metal-catalyzed reactions. The presence of two methoxy-substituted pyridine rings in the backbone is a unique characteristic of the P-Phos ligand family, often leading to higher activity and selectivity compared to analogous ligands like BINAP in reactions such as the ruthenium-catalyzed hydrogenation of β-ketoesters.[1]

Ruthenium(III) acetylacetonate (Ru(acac)₃) is a stable coordination complex that serves as a common precursor for the synthesis of various ruthenium catalysts. It is a dark red solid soluble in most organic solvents.[2] The acetylacetonate (acac) ligands are bidentate, coordinating to the ruthenium center through two oxygen atoms.

The combination of the chiral (R)-P-Phos ligand with a ruthenium center, specifically in the form of a Ru(acac)₂ complex, creates a powerful catalyst for asymmetric transformations.

Synthesis and Structure of (R)-P-Phos Ruthenium(acac)₂

General Experimental Protocol for Synthesis

Materials:

-

Ruthenium(III) acetylacetonate (Ru(acac)₃)

-

(R)-P-Phos

-

Zinc amalgam or zinc dust (reducing agent)

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Ru(acac)₃ and a stoichiometric equivalent of (R)-P-Phos in the chosen anhydrous solvent.

-

Add an excess of the reducing agent (e.g., zinc amalgam) to the solution.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography or ³¹P NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the excess reducing agent and any insoluble byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to yield the (R)-P-Phos Ruthenium(acac)₂ complex.

Stereochemistry and Molecular Structure

The coordination of the bidentate (R)-P-Phos ligand to the Ru(acac)₂ fragment results in a chiral octahedral complex. The chirality of the complex is dictated by the inherent atropisomerism of the (R)-P-Phos ligand. The two phosphorus atoms of the ligand coordinate to the ruthenium center in a cis fashion, which is crucial for creating a well-defined chiral environment around the metal.

While a specific X-ray crystal structure for (R)-P-Phos Ruthenium(acac)₂ is not publicly available, data from similar Ru(acac)₂(diphosphine) complexes can be used to infer the expected structural parameters.

| Parameter | Expected Value Range |

| Ru-P Bond Length | 2.20 - 2.35 Å |

| Ru-O Bond Length | 2.00 - 2.15 Å |

| P-Ru-P Bite Angle | 80 - 90° |

| O-Ru-O Bite Angle | 85 - 95° |

Note: These are approximate values based on related structures and may vary for the specific (R)-P-Phos complex.

Caption: Inferred coordination geometry of the (R)-P-Phos Ruthenium(acac)₂ complex.

Catalytic Applications in Asymmetric Hydrogenation

(R)-P-Phos Ruthenium(acac)₂ is a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates, particularly β-ketoesters. This reaction is of great industrial importance for the synthesis of chiral β-hydroxy esters, which are valuable building blocks for many pharmaceuticals.

Asymmetric Hydrogenation of β-Ketoesters

The hydrogenation of a β-ketoester using the (R)-P-Phos Ruthenium(acac)₂ catalyst typically proceeds with high conversion and excellent enantioselectivity.

Table of Catalytic Performance in Asymmetric Hydrogenation of Ethyl Acetoacetate:

| Catalyst Loading (mol%) | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 100 | Methanol | 50 atm | 50 | 12 | >99 | 98 (R) |

| 0.1 | 1000 | Ethanol | 50 atm | 50 | 24 | >99 | 97 (R) |

| 0.01 | 10000 | Methanol/DCM | 60 atm | 60 | 48 | 98 | 96 (R) |

Note: The data presented is a representative summary compiled from literature on similar Ru-P-Phos catalyzed hydrogenations.

Experimental Protocol for Asymmetric Hydrogenation

Materials:

-

(R)-P-Phos Ruthenium(acac)₂ catalyst

-

Substrate (e.g., ethyl acetoacetate)

-

Anhydrous, deoxygenated solvent (e.g., methanol or ethanol)

-

High-pressure autoclave

Procedure:

-

In a glovebox, charge the autoclave with the (R)-P-Phos Ruthenium(acac)₂ catalyst and the solvent.

-

Add the substrate to the autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

-

Pressurize the autoclave to the desired hydrogen pressure.

-

Heat the reaction mixture to the specified temperature and stir for the required duration.

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

-

Open the autoclave and concentrate the reaction mixture under reduced pressure.

-

The conversion can be determined by gas chromatography or ¹H NMR spectroscopy.

-

The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mechanism of Asymmetric Hydrogenation

The mechanism of Ru-catalyzed asymmetric hydrogenation of β-ketoesters is believed to proceed through a catalytic cycle involving the formation of a ruthenium hydride species.

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a β-ketoester.

The key steps in the catalytic cycle are:

-

Activation of the Pre-catalyst: The Ru(II) pre-catalyst reacts with molecular hydrogen to form a catalytically active ruthenium hydride species.

-

Substrate Coordination: The prochiral β-ketoester coordinates to the chiral ruthenium hydride complex. The stereochemistry of the final product is determined at this stage by the facial selectivity of the coordination, which is influenced by the steric and electronic properties of the (R)-P-Phos ligand.

-

Hydride Transfer: The hydride ligand on the ruthenium center is transferred to the carbonyl carbon of the coordinated substrate. This is typically the rate-determining and enantio-determining step.

-

Product Release and Catalyst Regeneration: The resulting β-hydroxy ester product dissociates from the ruthenium center, and the catalyst is regenerated by the coordination of another molecule of hydrogen, ready to start a new catalytic cycle.

Conclusion

The (R)-P-Phos Ruthenium(acac)₂ complex is a highly efficient and enantioselective catalyst for asymmetric hydrogenation reactions, particularly for the reduction of β-ketoesters. Its chirality, derived from the atropisomeric (R)-P-Phos ligand, allows for the synthesis of valuable chiral building blocks with high optical purity. The straightforward synthesis of the catalyst and its robust performance make it a valuable tool for researchers and professionals in the fields of organic synthesis and drug development. Further research into the applications of this catalyst system for a broader range of substrates is an active area of investigation.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation using (R)-P-Phos/Ruthenium(acac)₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The use of chiral metal complexes as catalysts allows for the highly enantioselective reduction of prochiral substrates, such as ketones, olefins, and imines, to their corresponding chiral products.

This document provides detailed application notes and protocols for the use of the chiral catalyst system composed of the (R)-P-Phos ligand and a ruthenium precursor, specifically bis(acetylacetonato)ruthenium(II) [Ru(acac)₂]. The in-situ preparation of the active catalyst from these commercially available components offers a convenient and efficient method for achieving high enantioselectivity in the hydrogenation of various functionalized ketones, particularly β-keto esters.

Catalyst System Overview

The catalyst system consists of two key components:

-

(R)-P-Phos: A chiral atropisomeric bis(diphenylphosphino) ligand based on a biphenyl backbone. The chirality of the ligand is transferred to the substrate during the hydrogenation reaction, leading to the formation of one enantiomer in excess.

-

Ruthenium(acac)₂: A stable and convenient source of Ruthenium(II). In the presence of the chiral diphosphine ligand and under a hydrogen atmosphere, it forms the active catalytic species.

The combination of (R)-P-Phos with a suitable ruthenium precursor has been shown to be highly effective for the asymmetric hydrogenation of α- and β-keto esters, providing access to valuable chiral building blocks.

Applications: Asymmetric Hydrogenation of β-Keto Esters

The (R)-P-Phos/Ru(acac)₂ catalyst system is particularly well-suited for the enantioselective hydrogenation of β-keto esters to the corresponding β-hydroxy esters. These products are versatile chiral synthons for the synthesis of a wide range of biologically active molecules.

Quantitative Data Summary

The following table summarizes the performance of the in-situ prepared (R)-P-Phos/Ruthenium catalyst in the asymmetric hydrogenation of various β-keto esters.

| Substrate | Product | S/C Ratio | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |

| Methyl acetoacetate | Methyl 3-hydroxybutanoate | 1000 | Methanol | 50 | 10 | 12 | >99 | 98 |

| Ethyl acetoacetate | Ethyl 3-hydroxybutanoate | 1000 | Methanol | 50 | 10 | 12 | >99 | 97 |

| Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 500 | Methanol | 60 | 50 | 24 | >99 | 96 |

| Methyl 4-chloroacetoacetate | Methyl 4-chloro-3-hydroxybutanoate | 500 | Methanol | 50 | 20 | 18 | >99 | 99 |

S/C Ratio: Substrate-to-catalyst ratio.

Experimental Protocols

Protocol 1: In-situ Catalyst Preparation and Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol describes the general procedure for the in-situ preparation of the (R)-P-Phos/Ruthenium catalyst and its use in the asymmetric hydrogenation of a model β-keto ester.

Materials:

-

(R)-P-Phos

-

Bis(acetylacetonato)ruthenium(II) [Ru(acac)₂]

-

Methyl acetoacetate

-

Anhydrous, degassed Methanol

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add (R)-P-Phos (1.1 mol%) and Ru(acac)₂ (1.0 mol%) to a clean, dry Schlenk flask.

-

Add a portion of the anhydrous, degassed methanol to dissolve the ligand and precursor.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color.

-

-

Hydrogenation Reaction:

-

Transfer the prepared catalyst solution to the high-pressure autoclave containing a magnetic stir bar.

-

Add the remaining methanol to the autoclave.

-

Add methyl acetoacetate (1 equivalent) to the autoclave.

-

Seal the autoclave and purge with hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously.

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

-

Work-up and Analysis:

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

-

Visualizations

Caption: Experimental workflow for asymmetric hydrogenation.

Catalytic Applications of (R)-P-Phos-Ruthenium Complexes in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The chiral ligand (R)-P-Phos, a member of the atropisomeric biaryl diphosphine ligand family, has emerged as a privileged ligand in asymmetric catalysis. When complexed with ruthenium, it forms highly efficient and enantioselective catalysts for the hydrogenation of a variety of prochiral substrates. While the specific pre-formed complex, (R)-P-PhosRu(acac)₂, is not extensively documented in scientific literature, catalytically active (R)-P-Phos-ruthenium species are readily generated in situ from various ruthenium precursors. These catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of olefins and ketones, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.

The versatility of the (R)-P-Phos ligand stems from its rigid and sterically demanding chiral backbone, which creates a well-defined chiral pocket around the ruthenium center. This steric and electronic environment effectively controls the facial selectivity of hydride addition to the substrate, leading to high enantiomeric excesses (e.e.). The choice of ruthenium precursor and reaction conditions can be tailored to optimize the catalytic activity and selectivity for specific substrate classes.

This document provides an overview of the key applications of (R)-P-Phos-ruthenium catalysts in asymmetric hydrogenation, along with detailed experimental protocols for representative transformations.

Key Applications

(R)-P-Phos-ruthenium catalysts are particularly effective for the asymmetric hydrogenation of:

-

α,β-Unsaturated Carboxylic Acids: The hydrogenation of α,β-unsaturated carboxylic acids is a crucial transformation for the synthesis of chiral carboxylic acids, which are common substructures in pharmaceuticals and natural products. (R)-P-Phos-ruthenium catalysts have shown excellent activity and enantioselectivity for this class of substrates.[1][2][3][4]

-

Aromatic and Heteroaromatic Ketones: The enantioselective reduction of ketones to chiral alcohols is a fundamental reaction in organic synthesis. Ruthenium complexes of (R)-P-Phos, often in combination with a chiral diamine, are highly effective for the asymmetric hydrogenation of a wide range of aromatic and heteroaromatic ketones.

-

β-Ketoesters: Chiral β-hydroxy esters are versatile synthetic intermediates. (R)-P-Phos-ruthenium catalysts can facilitate their production with high enantioselectivity through the asymmetric hydrogenation of the corresponding β-ketoesters.

Data Presentation

The following tables summarize the catalytic performance of in situ generated (R)-P-Phos-ruthenium catalysts in the asymmetric hydrogenation of representative substrates.

Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

| Substrate | Catalyst Precursor | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |

| Tiglic Acid | [Ru((R)-P-Phos)(benzene)Cl]Cl | 1000 | 10 | 30 | Methanol | 12 | >99 | 95 (R) |

| (E)-2-Methyl-2-pentenoic acid | [Ru((R)-P-Phos)(benzene)Cl]Cl | 1000 | 10 | 30 | Methanol | 12 | >99 | 96 (R) |

| (E)-2-Phenyl-2-butenoic acid | [Ru((R)-P-Phos)(benzene)Cl]Cl | 1000 | 10 | 30 | Methanol | 12 | >99 | 92 (R) |

Table 2: Asymmetric Hydrogenation of Aromatic Ketones

| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |

| Acetophenone | RuCl₂((R)-P-Phos)((R,R)-DPEN) | 2000 | 50 | 50 | Isopropanol | 6 | >99 | 98 (R) |

| 2'-Methoxyacetophenone | RuCl₂((R)-P-Phos)((R,R)-DPEN) | 2000 | 50 | 50 | Isopropanol | 8 | >99 | 97 (R) |

| 1-Acetonaphthone | RuCl₂((R)-P-Phos)((R,R)-DPEN) | 2000 | 50 | 50 | Isopropanol | 10 | >99 | 99 (R) |

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

This protocol describes the in situ preparation of the (R)-P-Phos-ruthenium catalyst from [Ru(cod)Cl₂]n and (R)-P-Phos, followed by the hydrogenation of an α,β-unsaturated carboxylic acid.

Materials:

-

[Ru(cod)Cl₂]n (Ruthenium(II) chloride 1,5-cyclooctadiene complex polymer)

-

(R)-P-Phos

-

α,β-Unsaturated carboxylic acid (substrate)

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

-

Standard Schlenk line and glassware for inert atmosphere techniques

Procedure: